PF 4693627

Description

Structure

3D Structure

Properties

IUPAC Name |

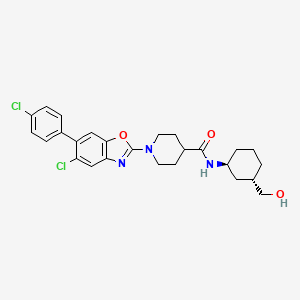

1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDNPVKDQXLYHO-JXFKEZNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Targeting Inflammation at its Source

An In-Depth Technical Guide to the Structure-Activity Relationship of PF-4693627, a Potent and Selective mPGES-1 Inhibitor

Inflammation is a complex biological response, and at its heart lies a cascade of lipid mediators, among which prostaglandin E2 (PGE2) is a pivotal player in pain, fever, and inflammatory diseases.[1] The biosynthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from cell membranes, which is then converted by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2). This unstable intermediate is subsequently isomerized to PGE2 by a terminal prostaglandin E synthase (PGES).[1][2]

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy, primarily by inhibiting COX enzymes. However, this broad inhibition can lead to significant gastrointestinal and cardiovascular side effects.[1] A more refined therapeutic strategy involves targeting the specific, inducible enzyme responsible for PGE2 production in inflammatory contexts: microsomal prostaglandin E synthase-1 (mPGES-1).[3] mPGES-1 is highly upregulated by proinflammatory stimuli and is functionally coupled with COX-2, making it a prime target for developing potent anti-inflammatory agents with a potentially improved safety profile.[1][4] This rationale spurred the development of selective mPGES-1 inhibitors, leading to the discovery of PF-4693627, a potent, selective, and orally bioavailable clinical candidate.[5][6]

Caption: The Prostaglandin E2 biosynthetic pathway highlighting mPGES-1 as the therapeutic target.

Core Compound Profile: PF-4693627

PF-4693627 (also known as compound 26 in its discovery publication) is a novel benzoxazole piperidinecarboxamide identified as a highly potent and selective inhibitor of mPGES-1.[5][6] Its development was the culmination of a systematic structure-activity optimization campaign aimed at improving both in vitro potency and pharmacokinetic properties.[5]

Chemical Structure: 1-(5-chloro-6-(4-chlorophenyl)benzo[d]oxazol-2-yl)-N-((1S,3S)-3-(hydroxymethyl)cyclohexyl)piperidine-4-carboxamide.[7][8]

Table 1: In Vitro and In Vivo Potency of PF-4693627

| Assay Type | System | Endpoint | Potency |

|---|---|---|---|

| Enzyme Inhibition | Recombinant human mPGES-1 | IC₅₀ | 3 nM[8][9] |

| Cell-Based | HWB-1483 cells | IC₅₀ | 180 nM[9] |

| Human Fetal Fibroblasts | IC₅₀ | 6 nM[9] | |

| Translational | Human Whole Blood (LPS stimulated) | IC₅₀ for PGE₂ inhibition | 109 nM[9][10] |

| In Vivo Efficacy | Guinea Pig Air Pouch (carrageenan) | PGE₂ Inhibition (at 10 mg/kg) | ~63%[5][9] |

Table 2: Pharmacokinetic Profile of PF-4693627 in Sprague-Dawley Rats

| Parameter | Value |

|---|---|

| Dose (i.v.) | 1.0 mg/kg[9] |

| Clearance (CL) | 12 mL/min/kg[9] |

| Volume of Distribution (Vdₛₛ) | 3.0 L/kg[9] |

| Half-life (t₁/₂) | 3.7 h[9] |

| Oral Bioavailability (F) | 59%[9] |

Deconstructing the Structure-Activity Relationship (SAR)

The discovery of PF-4693627 was a result of meticulous optimization of a lead compound, a piperidine carboxamide (compound 5 in the original paper), which showed initial promise but had suboptimal pharmacokinetic properties.[5] The SAR exploration focused on two primary regions of the molecule: the cyclohexyl carbinol moiety and the benzoxazole core substituents.[5]

Part A: The Piperidine-Cyclohexyl Carboxamide Moiety

The initial lead possessed a simple cyclohexyl carbinol group. The scientific rationale for modifying this region was to explore interactions within the binding pocket and improve physicochemical properties.

-

Stereochemistry is Crucial: An early and critical finding was the importance of the stereochemistry of the 3-(hydroxymethyl)cyclohexyl group. The (1S, 3S) conformation was found to be significantly more potent than other diastereomers, suggesting a specific and constrained binding orientation within the mPGES-1 active site. This insight guided the synthesis of all subsequent analogs.

-

Hydroxymethyl Group: The primary alcohol was determined to be a key pharmacophore. Its removal or modification to other functional groups generally led to a significant loss of potency, indicating it likely forms a critical hydrogen bond interaction with an active site residue, such as Ser127 or Tyr130.[11]

Part B: The Benzoxazole Core

The benzoxazole core offered multiple vectors for chemical modification to enhance potency and modulate properties like metabolic stability and solubility. The optimization strategy involved probing the effects of substituents at the 5- and 6-positions of the benzoxazole ring.

-

6-Position Aryl Substitution: Introduction of an aryl group at the 6-position was found to be highly beneficial for potency. A 4-chlorophenyl group, as seen in PF-4693627, provided a substantial boost in activity compared to an unsubstituted phenyl ring. This suggests the existence of a hydrophobic pocket that favorably accommodates the substituted aryl moiety.

-

5-Position Halogenation: Exploration of substituents at the 5-position revealed that small, electron-withdrawing groups were well-tolerated and could further enhance potency. A chloro group at this position proved to be optimal, contributing to the final high potency of PF-4693627.[5] The combination of the 5-chloro and 6-(4-chlorophenyl) substituents was synergistic.[2][5]

Table 3: SAR Summary of Key Benzoxazole Analogs

| Compound | R⁵ Substituent | R⁶ Substituent | mPGES-1 IC₅₀ (nM) | HWB IC₅₀ (nM) |

|---|---|---|---|---|

| Lead Analog | H | H | 33[2] | 1000 |

| Analog A | H | 4-Chlorophenyl | 10 | 180 |

| Analog B (23) | F | 4-Chlorophenyl | 33[2] | 420 |

| PF-4693627 (26) | Cl | 4-Chlorophenyl | 3[2][9] | 109[9] |

| Analog C (29) | CN | 4-Chlorophenyl | 2[2] | 120 |

Data synthesized from Arhancet et al., 2013 and associated publications.[2][5][9]

The data clearly illustrates that while the cyano group in Analog C provided slightly better enzymatic inhibition, PF-4693627 (with the chloro group) offered the best overall profile, including a superior pharmacokinetic profile and ease of synthesis, which ultimately led to its selection as a clinical candidate.[5][6]

Caption: Key structure-activity relationship insights for PF-4693627.

Methodologies and Experimental Protocols

The characterization of mPGES-1 inhibitors requires a robust and tiered assay cascade. The trustworthiness of the SAR data is underpinned by self-validating, reproducible experimental protocols.

Protocol 1: In Vitro mPGES-1 Enzyme Inhibition Assay (HTRF-based)

This protocol describes a homogenous time-resolved fluorescence (HTRF) competition assay to measure the enzymatic activity of mPGES-1, a method well-suited for high-throughput screening and potency determination.[12]

Causality: The assay quantifies the production of PGE2 from the unstable substrate PGH2. The HTRF format is chosen for its high sensitivity, low background, and resistance to interference from compound fluorescence, making it a reliable platform for IC₅₀ determination.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer: 100 mM Potassium Phosphate, pH 7.4, 2.5 mM Glutathione (GSH), 1 mM EDTA.

-

Dilute recombinant human mPGES-1 enzyme to the desired concentration (e.g., 2x final concentration) in assay buffer.

-

Prepare a serial dilution of PF-4693627 or analog compounds in DMSO, followed by a further dilution in assay buffer.

-

Prepare PGH2 substrate solution on ice immediately before use by diluting a stock solution in ice-cold acetone.

-

-

Assay Procedure:

-

Add 5 µL of compound dilution (or DMSO vehicle control) to the wells of a low-volume 384-well plate.

-

Add 5 µL of diluted mPGES-1 enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of the PGH2 substrate solution.

-

Allow the reaction to proceed for 60 seconds at room temperature.

-

Stop the reaction by adding 10 µL of a stop solution containing a quenching agent (e.g., SnCl₂).

-

-

Detection:

-

Add 20 µL of HTRF detection reagents (PGE2-d2 acceptor and anti-PGE2-Eu3+ cryptate) per the manufacturer's instructions.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665nm/620nm * 10,000).

-

Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Human Whole Blood (HWB) Assay for PGE₂ Inhibition

Causality: This assay provides a critical translational link between in vitro enzyme inhibition and a more physiologically relevant system. It measures a compound's ability to inhibit PGE₂ production in the complex milieu of human blood, accounting for protein binding, cell permeability, and engagement of the target in its native environment. Lipopolysaccharide (LPS) is used to induce an inflammatory response, upregulating COX-2 and mPGES-1 expression.[4]

Step-by-Step Methodology:

-

Blood Collection:

-

Collect fresh human blood from healthy, consenting donors into heparinized tubes.

-

-

Compound Treatment:

-

Aliquot 500 µL of whole blood into 1.5 mL microcentrifuge tubes.

-

Add 1 µL of test compound (e.g., PF-4693627) at various concentrations (in DMSO) or DMSO vehicle.

-

Pre-incubate for 30 minutes at 37°C.

-

-

Inflammatory Stimulation:

-

Add 10 µL of LPS solution (final concentration 10 µg/mL) to stimulate PGE₂ production.

-

Incubate for 24 hours at 37°C in a CO₂ incubator.

-

-

Sample Processing:

-

Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the blood cells.

-

Collect the supernatant (plasma).

-

-

PGE₂ Quantification:

-

Measure the concentration of PGE₂ in the plasma using a validated method, such as a competitive ELISA kit or LC-MS/MS.[13]

-

-

Data Analysis:

-

Normalize the PGE₂ levels to the vehicle control.

-

Plot the percent inhibition of PGE₂ production against the logarithm of inhibitor concentration to determine the IC₅₀ value.

-

Caption: Tiered experimental workflow for characterizing mPGES-1 inhibitors.

Conclusion and Future Perspectives

The development of PF-4693627 is a prime example of successful structure-based drug design, where a systematic and logical exploration of the structure-activity relationship transformed a modest lead into a clinical candidate. The key takeaways from its SAR are the critical importance of the (1S, 3S)-3-(hydroxymethyl)cyclohexyl stereochemistry for binding and the synergistic potency enhancement derived from the 5-chloro and 6-(4-chlorophenyl) substitutions on the benzoxazole core.[2][5] These findings provide a valuable blueprint for designing future inhibitors.

Targeting mPGES-1 remains a highly attractive strategy for developing next-generation anti-inflammatory therapies that may circumvent the side effects of traditional NSAIDs.[3] The journey of PF-4693627 provides crucial insights and robust methodologies that will undoubtedly aid researchers, scientists, and drug development professionals in the ongoing quest for safer and more effective treatments for inflammatory conditions.

References

-

Zeng, Y., Ren, X., Jin, P., Zhang, Y., Zhuo, M., & Wang, J. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484–16514. [Link]

-

Arhancet, G. B., Walker, D. P., Metz, S., et al. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 23(4), 1114–1119. [Link]

-

Patsnap Synapse. (n.d.). PF-4693627. Retrieved from [Link]

-

Zeng, Y., Ren, X., Jin, P., Zhang, Y., Zhuo, M., & Wang, J. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. [Link]

-

Kwiatkowski, N., Jelluma, N., Filippakopoulos, P., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(8), e12433. [Link]

-

Kohl, F., Scholl, C., Tesmer, K., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Ding, C., Zhou, W., & Che, D. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Cellular and Molecular Medicine, 24(17), 9573–9585. [Link]

-

Kohl, F., Scholl, C., Tesmer, K., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. OSTI.GOV. [Link]

-

Goedken, E. R., Gagnon, A. I., Overmeyer, G. T., et al. (2008). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of Biomolecular Screening, 13(7), 619–625. [Link]

-

Huang, S., Zhang, Y., Ma, T., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(14), 5364. [Link]

-

Sharma, N., & Roy, A. (2016). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. International Journal of Biological Macromolecules, 87, 425–432. [Link]

-

Fischer, K., Koeberle, A., Nüsing, R. M., et al. (2012). Structure-activity relationship of nonacidic quinazolinone inhibitors of human microsomal prostaglandin synthase 1 (mPGES 1). Journal of Medicinal Chemistry, 55(10), 4880–4892. [Link]

-

Chen, M., Yang, L., & Emge, D. (2011). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. BMC Complementary and Alternative Medicine, 11, 11. [Link]

-

Buzzard, D. J., Han, S., Jones, R. M., et al. (2010). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 1(8), 447–451. [Link]

-

Wissner, A., Overbeek, E., Reich, M. F., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

-

Xie, W., Le, T. B., & Gao, P. (2022). Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists. Cell Chemical Biology, 29(4), 656–669.e6. [Link]

-

Luz, J. G., D'Amico, D. C., Di Zio, C. A., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of Medicinal Chemistry, 58(12), 4977–4986. [Link]

-

Cheng, H. F., & Harris, R. C. (2004). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 6(3), 101–104. [Link]

-

Jegerschöld, C., Pawelzik, S.-C., Purhonen, P., et al. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences, 110(12), 4616–4621. [Link]

-

Warner, T. D., & Mitchell, J. A. (1999). Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression. Analytical Biochemistry, 274(1), 17–24. [Link]

-

Mesaros, C., Lee, S. H., & Blair, I. A. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 877(22), 2056–2062. [Link]

-

Audet, M., White, K. L., Breton, B., et al. (2018). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Nature Chemical Biology, 14(12), 1127–1132. [Link]

-

Koeberle, A., Rossi, A., Zettl, H., et al. (2008). Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense. British Journal of Pharmacology, 155(5), 756–768. [Link]

-

Jegerschöld, C., Pawelzik, S.-C., Purhonen, P., et al. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Semantic Scholar. [Link]

Sources

- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PF-4693627 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 11. Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-4693627: A Potent and Selective mPGES-1 Inhibitor for Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the discovery and synthesis of PF-4693627, a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Initially developed by Pfizer, this small molecule was investigated for its therapeutic potential in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Contrary to some initial postulations, the primary mechanism of action of PF-4693627 is not the inhibition of the Akt/PKB signaling pathway, but rather the targeted inhibition of mPGES-1, a key enzyme in the inflammatory cascade. This guide will detail the scientific rationale for targeting mPGES-1, the discovery and structure-activity relationship (SAR) studies that led to the identification of PF-4693627, a plausible synthetic route to the molecule, and its key pharmacological data.

The Rationale for Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Inflammation

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a central role in the pathophysiology of inflammation, pain, and fever.[1][2][3] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1][4] Subsequently, PGH2 is isomerized to PGE2 by prostaglandin E synthases. There are three known PGE2 synthases, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform that is significantly upregulated during inflammation.[2][3]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes, thereby reducing the production of all prostaglandins, not just the pro-inflammatory PGE2. This non-selective inhibition can lead to significant gastrointestinal and cardiovascular side effects.[3][5] Targeting the terminal enzyme in the PGE2 biosynthetic pathway, mPGES-1, presents a more refined therapeutic strategy.[1][6][7] By selectively inhibiting mPGES-1, it is possible to reduce the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins, thus potentially offering a safer anti-inflammatory agent.[1][3]

The Prostaglandin E2 Biosynthesis Pathway

The following diagram illustrates the central role of mPGES-1 in the production of prostaglandin E2.

Caption: The Prostaglandin E2 Biosynthesis Pathway.

Discovery of PF-4693627: A Journey of Lead Optimization

The discovery of PF-4693627 was the result of a systematic drug discovery program aimed at identifying potent and selective mPGES-1 inhibitors with favorable pharmacokinetic properties.[6] The research, detailed in publications from Pfizer, describes the optimization of a novel series of benzoxazole piperidinecarboxamides.[6][8]

The starting point for the optimization was a lead compound that showed initial promise but required improvements in potency and metabolic stability. Through iterative cycles of design, synthesis, and biological evaluation, the researchers explored the structure-activity relationships (SAR) of the benzoxazole core, the piperidine linker, and the carboxamide moiety.[6]

Key findings from the SAR studies that led to PF-4693627 include:

-

Substitution on the Benzoxazole Ring: Modifications to the benzoxazole ring were found to significantly impact potency and pharmacokinetic properties.[6][8]

-

Piperidine Carboxamide Moiety: The piperidine carboxamide group was identified as a crucial element for high-affinity binding to the mPGES-1 active site.[6]

-

Oral Bioavailability: The final compound, PF-4693627, was selected based on its excellent in vitro potency, selectivity, and, importantly, its good oral bioavailability in preclinical species.[6][9]

Synthesis of PF-4693627: A Plausible Synthetic Route

While the precise, step-by-step synthesis of PF-4693627 as performed by Pfizer is proprietary, a plausible synthetic route can be devised based on its chemical structure and established organic chemistry principles. The synthesis of PF-4693627, with the chemical name 2-(4-chlorophenyl)-3-phenyl-7-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-[6][10][11]triazolo[1,5-a]pyridine, would likely involve the convergent synthesis of key building blocks followed by their assembly.

A potential retrosynthetic analysis suggests the disconnection of the molecule into three main fragments: a substituted[6][10][11]triazolo[1,5-a]pyridine core, a protected 4-aminopiperidine, and a pyrazole-containing fragment.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for PF-4693627.

Step-by-Step Methodology (Hypothetical)

-

Synthesis of the[6][10][11]triazolo[1,5-a]pyridine Core (Fragment A): This would likely start from a suitably substituted 2-aminopyridine, which could undergo cyclization with a reagent such as N-cyanocarbonimidic dichloride or a similar precursor to form the triazolo[1,5-a]pyridine ring system. Further functionalization, such as halogenation at the 7-position, would be necessary to prepare it for subsequent cross-coupling reactions.

-

Preparation of the Piperidine Moiety (Fragment B): A commercially available piperidine derivative, such as 4-hydroxypiperidine, would be a suitable starting material. The hydroxyl group could be converted to an amino group, which would then be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-4-aminopiperidine.

-

Synthesis of the Pyrazole Fragment (Fragment C): A substituted pyrazole could be synthesized through standard methods, for example, by the condensation of a 1,3-dicarbonyl compound with hydrazine. The pyrazole would then be functionalized, likely through a borylation reaction, to generate a pyrazolyl boronic acid or boronic ester, making it ready for a Suzuki coupling reaction.

-

Final Assembly and Deprotection:

-

Suzuki Coupling: The halogenated[6][10][11]triazolo[1,5-a]pyridine core (from step 1) would be coupled with the pyrazolyl boronic ester (from step 3) under palladium catalysis.

-

Buchwald-Hartwig Amination: The resulting intermediate would then be coupled with the protected aminopiperidine (from step 2), again under palladium catalysis, to form the C-N bond.

-

Deprotection: In the final step, the Boc protecting group on the piperidine nitrogen would be removed under acidic conditions to yield the final product, PF-4693627.

-

Pharmacological Profile of PF-4693627

PF-4693627 has been characterized as a highly potent and selective inhibitor of mPGES-1. Its pharmacological data, as reported in the scientific literature, are summarized in the table below.

| Parameter | Value | Reference |

| mPGES-1 IC50 (enzyme assay) | 3 nM | [9][12][13] |

| mPGES-1 IC50 (human whole blood assay) | 109 nM | [9][12][14] |

| Selectivity against COX-2 | >10 µM | [6][14] |

| Selectivity against other prostanoid synthases (PGDS, TXAS, 5-LOX, 12-LOX, 15-LOX) | >50 µM | [1][12][14] |

| In vivo efficacy (guinea pig air pouch model) | 63% inhibition of PGE2 production at 10 mg/kg | [9] |

| Oral Bioavailability (rat) | 59% | [9] |

Conclusion and Future Perspectives

PF-4693627 is a compelling example of a successful lead optimization program that yielded a potent and selective mPGES-1 inhibitor with excellent preclinical properties. While the clinical development of PF-4693627 was discontinued, the research surrounding this compound has significantly contributed to the understanding of mPGES-1 as a therapeutic target for inflammatory diseases. The discovery and synthesis of PF-4693627 provide a valuable case study for medicinal chemists and drug development professionals, highlighting the potential of targeting terminal enzymes in biosynthetic pathways to achieve greater selectivity and potentially improved safety profiles compared to upstream inhibitors. Future research in this area may focus on developing second-generation mPGES-1 inhibitors with further optimized properties or exploring their utility in other inflammation-driven diseases.

References

- Luo, J., et al. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Cancer Drug Targets, 5(7), 567-579.

- Mishra, J., & Tiwari, A. (2019). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. Journal of Cancer Research and Therapeutics, 15(Supplement), S1-S8.

- Patsnap Synapse. PF-4693627.

-

Arhancet, G. B., et al. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 23(4), 1114-1119. Available at: [Link]

-

Spiegel, D. A., et al. (2019). Akt Pathway Inhibitors. Current Topics in Medicinal Chemistry, 19(19), 1673-1691. Available at: [Link]

-

Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381-405. Available at: [Link]

-

Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 11(11), 3349-3366. Available at: [Link]

-

DC Chemicals. PF-4693627 | mPGES-1 Inhibitor. Available at: [Link]

-

Xu, S., et al. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific Reports, 8(1), 5163. Available at: [Link]

-

William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638-4658. Available at: [Link]

-

Li, H., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available at: [Link]

-

Ng, P. S., et al. (2013). Synthesis of pyrazolo[1,5-a][8][9][10]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 39-53. Available at: [Link]

- Temple, D. L., & Yevich, J. P. (1981). Triazolo (4, 3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No. EP0025603A1.

-

Brown, W., et al. (2009). Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 19(2), 497-501. Available at: [Link]

-

Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 44(2), 680-692. Available at: [Link]

-

Patel, H. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089. Available at: [Link]

-

Gözelle, M., et al. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of Molecular Graphics and Modelling, 136, 108962. Available at: [Link]

-

Sampey, A. V., et al. (2005). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 7(Suppl 3), S1. Available at: [Link]

-

Jegerschöld, C., et al. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences of the United States of America, 110(12), 4596-4601. Available at: [Link]

-

BindingDB. PrimarySearch_ki. Available at: [Link]

-

Siemoneit, U., et al. (2011). Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense. British Journal of Pharmacology, 162(1), 147-162. Available at: [Link]

-

Chen, Y. F., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Future Medicinal Chemistry. Advance online publication. Available at: [Link]

-

Flores-Alonso, M., et al. (2021). α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells. Molecules, 26(4), 986. Available at: [Link]

-

Korotkova, M., & Jakobsson, P. J. (2019). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 140, 10-16. Available at: [Link]

-

BioWorld. (2025). New cGAS inhibitors disclosed in Haisco patent. Available at: [Link]

Sources

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PF-4693627 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 12. axonmedchem.com [axonmedchem.com]

- 13. PF-4693627 | mPGES-1 Inhibitor | DC Chemicals [dcchemicals.com]

- 14. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

PF-4693627: A Technical Guide to a Selective mPGES-1 Inhibitor for Inflammation Research

Introduction: Targeting the Inflammatory Cascade at a Key Nodal Point

Prostaglandin E2 (PGE2) is a pivotal lipid mediator in the inflammatory process, driving vasodilation, fever, and pain.[1][2] For decades, the primary strategy for mitigating PGE2-driven inflammation has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs (NSAIDs). However, the broad inhibition of COX-1 and COX-2 can lead to significant gastrointestinal and cardiovascular side effects due to the concurrent suppression of other physiologically important prostanoids.[3] A more refined therapeutic strategy involves targeting the terminal enzyme in the PGE2 synthesis pathway, microsomal prostaglandin E synthase-1 (mPGES-1).[3] mPGES-1 is inducibly expressed at sites of inflammation and acts downstream of COX-2, making it a highly specific target for reducing inflammatory PGE2 production without disrupting the synthesis of other prostanoids.[2] This guide provides an in-depth technical overview of PF-4693627, a potent and selective mPGES-1 inhibitor, for researchers in drug discovery and inflammation biology.

The Prostaglandin E2 Synthesis Pathway and the Rationale for mPGES-1 Inhibition

The biosynthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[4] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated by pro-inflammatory stimuli such as interleukin-1β (IL-1β) and lipopolysaccharide (LPS).[2] This coordinated induction leads to a surge in PGE2 production at the site of inflammation.

Targeting mPGES-1 offers a significant advantage over traditional COX inhibitors. By selectively blocking the final step in PGE2 synthesis, mPGES-1 inhibitors can reduce inflammation-driven PGE2 levels while preserving the production of other prostanoids, such as prostacyclin (PGI2) and thromboxane A2 (TXA2), which are crucial for cardiovascular and gastrointestinal homeostasis.[3] This selectivity profile suggests a potentially improved safety profile for mPGES-1 inhibitors compared to NSAIDs.

Caption: The Prostaglandin E2 synthesis pathway and points of inhibition.

PF-4693627: A Potent and Selective Inhibitor of mPGES-1

PF-4693627 is a small molecule inhibitor that has demonstrated high potency and selectivity for mPGES-1.[5] Its chemical structure and properties have been optimized for oral bioavailability and efficacy in preclinical models of inflammation.[5]

In Vitro Potency and Selectivity

The inhibitory activity of PF-4693627 has been characterized in a variety of in vitro assays, confirming its potency and selectivity.

| Assay Type | Target | Species | IC50 | Reference |

| Enzymatic Assay | mPGES-1 | Human | 3 nM | [6] |

| Human Whole Blood (LPS-stimulated) | PGE2 production | Human | 109 nM | [6] |

| HWB-1483 Cells | mPGES-1 | Human | 180 nM | [6] |

| Human Fetal Fibroblasts | mPGES-1 | Human | 6 nM | [6] |

| Selectivity Panel | COX-2, TXAS, PGDS, 5-LOX, 12-LOX, 15-LOX | Human | >30 µM | [4] |

Mechanism of Action

PF-4693627 acts as a competitive inhibitor of mPGES-1, binding to the active site and preventing the isomerization of PGH2 to PGE2. Structural studies of mPGES-1 have revealed a trimeric membrane protein with a distinct active site at the interface of each monomer.[3][7] PF-4693627 is designed to fit within this active site, interacting with key amino acid residues to block substrate binding.

Caption: Competitive inhibition of mPGES-1 by PF-4693627.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies have demonstrated that PF-4693627 possesses favorable properties for in vivo applications, including good oral bioavailability.

| Species | Dose | Route | Bioavailability (F%) | t1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | Reference |

| Sprague-Dawley Rat | 1.0 mg/kg | i.v. | - | 3.7 | 12 | 3.0 | [6] |

| Sprague-Dawley Rat | 1.0 mg/kg | p.o. | 59% | - | - | - | [6] |

Experimental Protocols for Evaluating PF-4693627

The following protocols provide a framework for assessing the activity of PF-4693627 in common in vitro and in vivo models.

Cell-Free mPGES-1 Enzymatic Assay

This assay directly measures the inhibition of recombinant mPGES-1 activity.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

PF-4693627 or other test compounds

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Stop solution (e.g., 1 M citric acid)

-

PGE2 ELISA kit or LC-MS/MS for quantification

Procedure:

-

Prepare a reaction mixture containing reaction buffer, GSH, and recombinant mPGES-1.

-

Add PF-4693627 or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate for a defined period (e.g., 60 seconds) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a validated method such as ELISA or LC-MS/MS.

-

Calculate the percent inhibition and determine the IC50 value.

Human Whole Blood (HWB) Assay

This ex vivo assay assesses the ability of PF-4693627 to inhibit PGE2 production in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

Lipopolysaccharide (LPS)

-

PF-4693627 or other test compounds

-

RPMI 1640 medium

-

PGE2 ELISA kit or LC-MS/MS for quantification

Procedure:

-

Pre-incubate whole blood with various concentrations of PF-4693627 or vehicle control for 1 hour at 37°C.

-

Stimulate the blood with LPS (e.g., 10 µg/mL final concentration) to induce COX-2 and mPGES-1 expression.

-

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and quantify the PGE2 concentration using ELISA or LC-MS/MS.

-

Calculate the percent inhibition and determine the IC50 value.[8]

Carrageenan-Induced Air Pouch Model (Guinea Pig)

This in vivo model of inflammation is used to evaluate the anti-inflammatory efficacy of PF-4693627.[9][10]

Materials:

-

Guinea pigs

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

PF-4693627 or vehicle control

-

Saline

-

PGE2 ELISA kit or LC-MS/MS for quantification

Procedure:

-

Create a subcutaneous air pouch on the back of the guinea pigs by injecting sterile air.

-

After 2-3 days, inject a second volume of sterile air to maintain the pouch.

-

On day 6, administer PF-4693627 or vehicle control orally.

-

One hour after compound administration, inject carrageenan solution into the air pouch to induce inflammation.

-

After a set time (e.g., 4 hours), euthanize the animals and lavage the air pouch with saline to collect the exudate.

-

Centrifuge the exudate to remove cells and collect the supernatant.

-

Measure the volume of the exudate and quantify the PGE2 concentration in the supernatant using ELISA or LC-MS/MS.

-

Calculate the percent inhibition of PGE2 production compared to the vehicle-treated group.

PGE2 Downstream Signaling

Inhibition of mPGES-1 by PF-4693627 prevents the production of PGE2, which in turn modulates downstream signaling pathways involved in inflammation. PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[11] These receptors are differentially expressed on various cell types and couple to distinct intracellular signaling cascades, leading to a range of physiological and pathological responses.[11][12]

Caption: Simplified overview of PGE2 downstream signaling.

Conclusion and Future Directions

PF-4693627 represents a valuable research tool for investigating the role of mPGES-1 in inflammatory diseases. Its high potency and selectivity allow for the precise dissection of the mPGES-1/PGE2 axis in various pathological processes. The experimental protocols outlined in this guide provide a starting point for researchers to evaluate the efficacy of PF-4693627 and other mPGES-1 inhibitors in their specific models of interest. Further research with selective inhibitors like PF-4693627 will be crucial in validating mPGES-1 as a therapeutic target and potentially leading to the development of a new class of anti-inflammatory drugs with an improved safety profile.

References

-

Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 3(13), 1643-1664. [Link]

-

Kudo, I., & Murakami, M. (2005). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 7(Suppl 3), S5. [Link]

-

Bergqvist, F., Morgenstern, R., & Jakobsson, P. J. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 147, 106383. [Link]

-

Cai, Y., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 963821. [Link]

-

Hu, S., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Inflammation Research, 13, 651–669. [Link]

-

Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 6653857. [Link]

-

Steinmetz-Späh, J., & Jakobsson, P. J. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11-12), 941-951. [Link]

-

Jegerschöld, C., et al. (2008). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences, 105(33), 11623-11628. [Link]

-

He, X., & Lai, L. (2011). Understanding microscopic binding of human microsomal prostaglandin E synthase-1 (mPGES-1) trimer with substrate PGH2 and cofactor GSH: insights from computational alanine scanning and site-directed mutagenesis. Journal of chemical information and modeling, 51(11), 3058–3067. [Link]

-

Garen, T., et al. (2020). Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. Frontiers in Pharmacology, 11, 579. [Link]

-

Arhancet, G. B., et al. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & medicinal chemistry letters, 23(4), 1114–1119. [Link]

-

Walker, D. P., et al. (2013). Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: use of a conformation-based hypothesis to facilitate compound design. Bioorganic & medicinal chemistry letters, 23(4), 1120–1126. [Link]

-

ResearchGate. (n.d.). Prostaglandin E 2 synthesis pathway. Retrieved from [Link]

-

Ray, A., & Dittel, B. N. (2021). Models of Inflammation: Carrageenan Air Pouch. Current protocols, 1(8), e183. [Link]

-

Thoren, S., et al. (2003). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of biomolecular screening, 8(5), 558–564. [Link]

-

Sluter, M. N., et al. (2023). The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders. Experimental biology and medicine (Maywood, N.J.), 248(6), 475–486. [Link]

-

University of Tennessee Health Science Center. (n.d.). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Retrieved from [Link]

-

Ding, Y., et al. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of chemical information and modeling, 51(11), 2947–2957. [Link]

-

Semantic Scholar. (n.d.). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Retrieved from [Link]

-

PubMed. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of mPGES-1 for prostaglandin E2 production in primary human synovial cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Microsomal prostaglandin E 2 synthase-1 inhibitors: a patent review. Retrieved from [Link]

-

Oxford Academic. (2023). phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's. Retrieved from [Link]

-

Wang, D., & DuBois, R. N. (2010). The role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury. Biochimica et biophysica acta, 1801(9), 998–1005. [Link]

-

PubMed. (2012). Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. Retrieved from [Link]

-

PubMed Central. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Retrieved from [Link]

-

PubMed. (2011). In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist. Retrieved from [Link]

-

PubMed Central. (2018). Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim. Retrieved from [Link]

-

PubMed Central. (2009). Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense. Retrieved from [Link]

-

PubChem. (n.d.). Eperisone. Retrieved from [Link]

Sources

- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

An In-depth Technical Guide to the Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Inflammatory Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a complex biological response, where prostaglandin E2 (PGE2) stands out as a pivotal mediator of cardinal signs such as pain, fever, and swelling. For decades, therapeutic intervention has centered on inhibiting cyclooxygenase (COX) enzymes, the upstream producers of the common prostaglandin precursor, PGH2. However, the broad-spectrum inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) and even the more selective COX-2 inhibitors (coxibs) is fraught with significant gastrointestinal and cardiovascular side effects due to the blanket suppression of all prostanoids.[1][2] This guide illuminates the downstream, inducible enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), as a highly specific and promising therapeutic target. By catalyzing the terminal step in inflammatory PGE2 synthesis, mPGES-1 offers a strategic control point to selectively quell inflammation without disrupting homeostatic prostaglandin functions, heralding a new era of safer anti-inflammatory therapies.[3][4][5]

The Molecular Architecture of Prostaglandin E2 Synthesis

The production of PGE2 is a tightly regulated enzymatic cascade initiated by cellular stress or inflammatory stimuli. The process begins with the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2. AA is then converted by the cyclooxygenase (COX) isoenzymes, COX-1 (constitutive) and COX-2 (inducible), into the unstable intermediate, prostaglandin H2 (PGH2).[6][4]

This critical precursor, PGH2, sits at a metabolic crossroads, where its fate is determined by terminal synthases that convert it into various prostanoids (PGE2, PGD2, PGI2, PGF2α, and TXA2). The synthesis of PGE2 is specifically catalyzed by three distinct prostaglandin E synthases (PGES):

-

Cytosolic PGES (cPGES): A constitutively expressed enzyme, primarily coupled with COX-1, involved in immediate PGE2 production.[7][8]

-

Microsomal PGES-2 (mPGES-2): Another constitutive enzyme that can couple with either COX-1 or COX-2.[7][8]

-

Microsomal PGES-1 (mPGES-1): The inducible isoform. Under basal conditions, its expression is low in most tissues.[6][4] However, upon exposure to pro-inflammatory stimuli, its expression is dramatically upregulated, functionally coupling with COX-2 to generate the massive surge of PGE2 that drives the inflammatory response.[3][7][9]

Caption: Workflow for the cell-free mPGES-1 inhibition assay.

Step-by-Step Methodology:

-

Preparation of Microsomal mPGES-1 Source:

-

Cell Culture & Induction: Culture a cell line with high induction potential (e.g., human A549 lung carcinoma cells). To induce mPGES-1 expression, stimulate confluent cells with a pro-inflammatory agent such as Interleukin-1 beta (IL-1β) at 1 ng/mL for 24-48 hours. [10] * Homogenization: Harvest, wash, and resuspend the induced cells in a cold homogenization buffer (e.g., 15 mM Tris-HCl pH 8.0, 0.25 M sucrose, 1 mM DTT). [11] * Fractionation: Lyse the cells via sonication on ice. Perform a low-speed centrifugation (e.g., 12,000 x g for 10 min) to pellet nuclei and debris. Subject the resulting supernatant to ultracentrifugation (e.g., 105,000 x g for 1 hour) to pellet the microsomal fraction, which is rich in mPGES-1. [11] * Resuspension & Storage: Resuspend the microsomal pellet in a suitable buffer (e.g., PBS), determine protein concentration, aliquot, and store at -80°C.

-

[11]2. Enzymatic Reaction:

- Reaction Mixture: In a microfuge tube on ice, combine the microsomal preparation, glutathione (GSH, final concentration ~2.5 mM), and the test compound at various concentrations (or vehicle control).

- Initiation: Initiate the reaction by adding the unstable substrate, PGH2 (final concentration ~20-40 µM). The PGH2 must be handled quickly and kept on ice.

- Incubation: Allow the reaction to proceed for a short, defined period (e.g., 60 seconds).

- Termination: Stop the reaction by adding a stopping solution, typically containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to PGF2α, or an acidic solution to denature the enzyme.

-

PGE2 Quantification:

-

Analyze the reaction mixture to quantify the amount of PGE2 produced. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput, plate-based competition assay that is robust and sensitive. [12] * LC-MS/MS: A highly specific and quantitative method, considered a gold standard for lipid mediator analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A widely available and cost-effective method.

-

-

-

Data Analysis:

-

Plot the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

-

Protocol: Cellular PGE2 Production Assay

Objective: To evaluate a compound's efficacy in a more physiologically relevant context, accounting for cell permeability and potential off-target effects.

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Plate suitable cells (e.g., murine RAW264.7 macrophages or human THP-1 monocytes) in multi-well plates.

-

Induce the concurrent expression of COX-2 and mPGES-1 by treating the cells with an inflammatory stimulus like LPS (e.g., 1 µg/mL) for 18-24 hours.

-

[6]2. Inhibitor Treatment:

- Remove the stimulation media and replace it with fresh media containing the test inhibitor at various concentrations or a vehicle control.

- Pre-incubate the cells with the inhibitor for a defined period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.

-

PGE2 Synthesis:

-

Initiate PGE2 production by adding exogenous arachidonic acid (e.g., 10 µM) to the media. This step bypasses the need for phospholipase A2 activity and provides a consistent substrate pool for the COX-2/mPGES-1 axis.

-

Incubate for a further 15-30 minutes.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using ELISA, HTRF, or LC-MS/MS as described in the cell-free protocol.

-

-

Data Analysis:

-

Calculate the IC50 value for the inhibition of PGE2 production in the cellular environment.

-

Data Presentation: Comparative Inhibitor Potency

Quantitative data from these assays should be summarized for clear comparison. The table below provides an example based on representative data from the literature for known mPGES-1 inhibitors.

| Compound Class | Compound Example | Assay Type | IC50 Value (µM) | Reference |

| Phenanthrene Imidazole | MF63 | Cell-free (human) | 0.001 | |

| Phenanthrene Imidazole | MF63 | A549 Cell Assay | 0.42 | |

| Arylpyrrolizine | Licofelone (ML3000) | Cell-free | 6.0 | |

| Thiazolidinone | Compound 3 | Cell-free (human) | 3.5 | |

| Thiazolidinone | Compound 4 | Cell-free (human) | 4.6 | |

| Trisubstituted Urea | Compound 42 | A549 Cell Assay | 0.34 |

Conclusion: The Future of mPGES-1 Inhibition

Microsomal prostaglandin E synthase-1 stands as a validated and highly attractive target for the next generation of anti-inflammatory drugs. Its inducible nature and central role in pathological PGE2 production place it at the heart of the inflammatory response. While challenges in drug development, such as achieving optimal pharmacokinetic properties and navigating interspecies differences, have been significant, the field has matured considerably. T[3][5]he advancement of several selective mPGES-1 inhibitors into clinical trials underscores the immense therapeutic potential of this strategy. B[6][4][5]y offering a precision-guided approach to modulating inflammation, mPGES-1 inhibitors promise to deliver potent anti-inflammatory and analgesic efficacy with a substantially improved safety profile, particularly concerning cardiovascular health, compared to existing NSAIDs and coxibs.

References

-

Title: Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC Source: Arthritis Research & Therapy URL: [Link]

-

Title: Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC Source: American Journal of Translational Research URL: [Link]

-

Title: Identification and development of mPGES-1 inhibitors: where we are at? - PMC Source: Future Medicinal Chemistry URL: [Link]

-

Title: Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential Source: Expert Opinion on Therapeutic Targets URL: [Link]

-

Title: Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases Source: American Journal of Translational Research URL: [Link]

-

Title: The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed Source: Expert Opinion on Therapeutic Targets URL: [Link]

-

Title: Design and development of microsomal prostaglandin E2 synthase-1 inhibitors: challenges and future directions Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - Taylor & Francis Online Source: Expert Opinion on Therapeutic Targets URL: [Link]

-

Title: Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases Source: Frontiers in Pharmacology URL: [Link]

-

Title: The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC Source: Brain, Behavior, and Immunity URL: [Link]

-

Title: Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 Source: Frontiers in Immunology URL: [Link]

-

Title: PTGES gene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Proposed mechanism of mPGES-1 Source: ResearchGate URL: [Link]

-

Title: HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed Source: Journal of Biomolecular Screening URL: [Link]

-

Title: Invalidation of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Reduces Diet-Induced Low-Grade Inflammation and Adiposity Source: Frontiers in Physiology URL: [Link]

-

Title: Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC Source: Mediators of Inflammation URL: [Link]

-

Title: mPGES-1-Mediated Production of PGE2 and EP4 Receptor Sensing Regulate T Cell Colonic Inflammation - PMC Source: Frontiers in Immunology URL: [Link]

-

Title: Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 Source: Future Medicinal Chemistry URL: [Link]

-

Title: Regulation of prostaglandin E2 synthase expression in activated primary rat microglia: evidence for uncoupled regulation of mPGES-1 and COX-2 - PubMed Source: Glia URL: [Link]

-

Title: Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]

-

Title: Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC Source: PLoS One URL: [Link]

-

Title: Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening Source: Future Medicinal Chemistry URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. e-century.us [e-century.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 8. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of PF-4693627: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth pharmacological profile of PF-4693627, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Initially misidentified in some contexts as a sphingosine kinase 1 inhibitor, extensive research has unequivocally established its mechanism of action through the targeted inhibition of PGE2 production. This document will detail the molecular interactions, in vitro and in vivo activity, selectivity, and pharmacokinetic properties of PF-4693627. Furthermore, it will provide field-proven insights into the experimental methodologies used to characterize this compound, offering a valuable resource for researchers in inflammation, pain, and drug development.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The synthesis of PGE2 is the culmination of a cascade of enzymatic reactions, with the final and rate-limiting step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases (PGES).[2]

Of the three identified PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular therapeutic interest. Its expression is induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2) to drive the surge in PGE2 production at sites of inflammation.[3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce inflammation by blocking the production of PGH2, the precursor for all prostanoids. However, this broad inhibition can lead to significant gastrointestinal and cardiovascular side effects due to the concomitant suppression of homeostatic prostaglandins.[4]

Targeting mPGES-1 presents a more refined therapeutic strategy. By selectively inhibiting the final step in inflammatory PGE2 synthesis, it is hypothesized that the beneficial effects of other prostanoids can be preserved, potentially leading to a safer anti-inflammatory agent.[3] PF-4693627 was developed by Pfizer as a potent, selective, and orally bioavailable inhibitor of mPGES-1 to explore this therapeutic hypothesis.[5]

Mechanism of Action: Selective Inhibition of the Prostaglandin E2 Synthesis Pathway

PF-4693627 exerts its pharmacological effect by directly inhibiting the enzymatic activity of mPGES-1. This prevents the conversion of PGH2 to PGE2, thereby reducing the levels of this pro-inflammatory mediator. The specificity of this action is a key feature of its pharmacological profile.

The following diagram illustrates the prostaglandin E2 synthesis pathway and the point of intervention for PF-4693627.

In Vitro Pharmacological Profile

The in vitro activity of PF-4693627 has been characterized in both cell-free enzymatic assays and cell-based models. These studies have demonstrated its high potency and selectivity for mPGES-1.

Potency and Cellular Activity

PF-4693627 is a highly potent inhibitor of mPGES-1. In a cell-free enzyme assay, it exhibits an IC50 of 3 nM.[6] Its activity has also been confirmed in various cellular systems, including a lipopolysaccharide (LPS)-stimulated human whole blood (HWB) assay, which is a more physiologically relevant model that accounts for plasma protein binding.

| Assay Type | System | IC50 (nM) | Reference |

| Enzyme Inhibition | Recombinant mPGES-1 | 3 | [6] |

| Cellular Activity | LPS-Stimulated Human Whole Blood | 109 | [7] |

| HWB-1483 Cells | 180 | [4] | |

| Human Fetal Fibroblasts | 6 | [4] |

Table 1: In Vitro Potency of PF-4693627

Selectivity Profile

A critical aspect of the pharmacological profile of PF-4693627 is its selectivity for mPGES-1 over other enzymes in the arachidonic acid cascade, particularly COX-2. High selectivity is crucial for avoiding the side effects associated with non-selective NSAIDs and COX-2 inhibitors.

| Enzyme/Target | System | IC50 (µM) | Reference |

| mPGES-1 | Recombinant | 0.003 | [6] |

| COX-2 | Fetal Fibroblasts | >10 | [8] |

| TXAS (Thromboxane A synthase) | HWB-1483 Cells | >50 | [8] |

| PGDS (Prostaglandin D synthase) | HWB-1483 Cells | >50 | [3] |

| 5-LOX (5-Lipoxygenase) | HWB-1483 Cells | >50 | [7] |

| 12-LOX (12-Lipoxygenase) | Not Specified | Not Specified | [7] |

| 15-LOX (15-Lipoxygenase) | Not Specified | Not Specified | [7] |

Table 2: Selectivity Profile of PF-4693627

The data clearly indicates that PF-4693627 is highly selective for mPGES-1, with significantly lower potency against other key enzymes involved in prostanoid and leukotriene synthesis.[7][8]

In Vivo Pharmacology

The in vivo efficacy of PF-4693627 has been demonstrated in a preclinical model of inflammation. These studies are essential for establishing proof-of-concept and for determining the relationship between plasma concentration and pharmacological effect.

Efficacy in a Guinea Pig Air Pouch Model of Inflammation

A commonly used model to assess the anti-inflammatory activity of mPGES-1 inhibitors is the carrageenan-stimulated air pouch model in guinea pigs. In this model, the subcutaneous injection of carrageenan induces a localized inflammatory response characterized by the production of PGE2.

Oral administration of PF-4693627 at a dose of 10 mg/kg resulted in a 63% inhibition of PGE2 production in the air pouch exudate compared to the vehicle control.[4] This demonstrates that PF-4693627 is orally bioavailable and effectively engages its target in vivo to produce a significant anti-inflammatory effect.

The following diagram outlines the workflow for the in vivo efficacy assessment of PF-4693627.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical potential. Studies in Sprague-Dawley rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of PF-4693627.

Following intravenous administration of 1.0 mg/kg, PF-4693627 exhibited a modest half-life and good bioavailability.[4]

| Parameter | Value | Unit |

| Dose (i.v.) | 1.0 | mg/kg |

| Clearance (CL) | 12 | mL/min/kg |

| Volume of Distribution (Vdss) | 3.0 | L/kg |

| Half-life (t1/2) | 3.7 | h |

| Mean Residence Time (MRT) | 4.42 | h |

| Oral Bioavailability (F) | 59 | % |

Table 3: Pharmacokinetic Parameters of PF-4693627 in Sprague-Dawley Rats [4]

These data suggest that PF-4693627 has favorable pharmacokinetic properties for an orally administered drug, with good absorption and a half-life that would support a reasonable dosing interval.

Experimental Protocols

To facilitate further research and ensure methodological rigor, this section provides detailed, representative protocols for the key in vitro assays used to characterize mPGES-1 inhibitors like PF-4693627.

Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant mPGES-1.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

PF-4693627 (or other test compounds)

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

-

PGE2 ELISA kit for quantification

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-4693627 in DMSO.

-

Enzyme Pre-incubation: In a 96-well plate, pre-incubate the recombinant mPGES-1 enzyme with the test compound at various concentrations and GSH in the reaction buffer for 15 minutes on ice.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Reaction Incubation: Allow the reaction to proceed for 1-2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

LPS-Stimulated Human Whole Blood Assay

This ex vivo assay measures the inhibition of PGE2 production in a more complex biological matrix, providing a better prediction of in vivo activity.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

PF-4693627 (or other test compounds)

-

RPMI 1640 medium

-

PGE2 ELISA kit

Procedure:

-

Blood Collection: Collect fresh venous blood from healthy volunteers into tubes containing heparin.

-

Compound Pre-incubation: In a 96-well plate, add the test compound at various concentrations to aliquots of whole blood.

-

Stimulation: Add LPS to a final concentration of 10 µg/mL to induce PGE2 production.[9] Include vehicle-only and unstimulated controls.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[9]

-

Plasma Separation: Centrifuge the plate to separate the plasma.

-

PGE2 Quantification: Carefully collect the plasma supernatant and measure the PGE2 concentration using a competitive ELISA kit.

-

Data Analysis: Calculate the percent inhibition of LPS-induced PGE2 production for each compound concentration and determine the IC50 value.

Clinical Perspective and Future Directions

PF-4693627 was advanced to clinical studies by Pfizer for the potential treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[5] However, its development was subsequently discontinued.[10] While the specific reasons for the discontinuation of PF-4693627's clinical development have not been publicly disclosed, the broader field of mPGES-1 inhibitor development has faced several challenges. These include high plasma protein binding of lead compounds, significant interspecies differences in enzyme structure and inhibitor potency, and the complexity of the enzyme assays.[2][4]

Despite the discontinuation of PF-4693627, the therapeutic rationale for targeting mPGES-1 remains strong. The development of next-generation mPGES-1 inhibitors with improved pharmacokinetic and pharmacodynamic properties continues to be an active area of research. The insights gained from the pharmacological profiling of compounds like PF-4693627 are invaluable for guiding these future drug discovery efforts.

References

-

Arhancet, G.B., et al. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 23(4), 1114-1119. Available from: [Link]

-

Blain, H., et al. (2013). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Theriogenology, 79(4), 543-550. Available from: [Link]

-

Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240. Available from: [Link]

-

ResearchGate. (n.d.). Prostaglandin E 2 synthesis pathway. Available from: [Link]

-

PubMed. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 23(4), 1114-9. Available from: [Link]

-

ResearchGate. (n.d.). The process of PGE2 synthesis. Arachidonic acid is released from the.... Available from: [Link]

-

ResearchGate. (n.d.). Inhibition of PGE2 and TXB2 in LPS-stimulated human whole blood.... Available from: [Link]

-

Patsnap Synapse. (n.d.). PF-4693627 - Drug Targets, Indications, Patents. Available from: [Link]

-

Serhan, C. N. (2003). Success of prostaglandin E2 in structure–function is a challenge for structure-based therapeutics. Proceedings of the National Academy of Sciences, 100(15), 8613-8615. Available from: [Link]

Sources

- 1. file.elabscience.com [file.elabscience.com]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pfizer.com [pfizer.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfizer terminates study of CD47 in blood cancer due to low recruitment [clinicaltrialsarena.com]

- 8. elkbiotech.com [elkbiotech.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Benzoxazole Piperidinecarboxamides